molecular formula C11H7F3 B1313535 2-(Trifluoromethyl)naphthalene CAS No. 581-90-8

2-(Trifluoromethyl)naphthalene

Cat. No.: B1313535
CAS No.: 581-90-8
M. Wt: 196.17 g/mol
InChI Key: PKMYQFCVFSVGAT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene is an organic compound with the molecular formula C₁₁H₇F₃. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group (-CF₃). This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-(Trifluoromethyl)naphthalene serves as an important intermediate in the synthesis of various organic compounds. The trifluoromethyl group is known for its ability to modify the reactivity of the naphthalene structure, allowing for the development of novel compounds with desired properties. The presence of this group can influence the electronic characteristics and stability of the resulting products, making it a key player in the design of pharmaceuticals and agrochemicals .

Synthesis of Derivatives
The compound is utilized in synthesizing other naphthalene derivatives, which can be tailored for specific applications, including medicinal chemistry. For example, derivatives with enhanced biological activity can be developed by modifying the naphthalene core with various functional groups .

Pharmaceutical Applications

Potential Drug Development
Research has indicated that this compound derivatives may exhibit pharmacological properties, particularly as melatonin receptor agonists. These compounds have shown promise in treating central nervous system disorders such as insomnia and anxiety . The trifluoromethyl group contributes to their biological activity by enhancing binding affinity to target receptors, which is crucial for drug efficacy.

Case Study: Melatonin Receptor Agonists
A study highlighted the potential of naphthalene derivatives, including those with trifluoromethyl substitutions, to act as melatonin receptor agonists. These compounds were shown to have improved effects compared to existing medications, with fewer side effects, suggesting a valuable application in sleep disorder treatments .

Materials Science

Molecular Probes
In materials science, this compound and its derivatives are used as sensitive molecular probes for studying electronic properties and substituent effects in aromatic systems. The unique electronic characteristics imparted by the trifluoromethyl group allow researchers to investigate how different substitutions affect molecular behavior .

Polymer Chemistry
The compound is also explored in polymer chemistry for developing new materials with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups into polymer backbones can lead to materials with improved performance in harsh environments .

Environmental Applications

Fluorinated Compounds in Environmental Studies
Research has focused on the environmental impact of fluorinated compounds like this compound. Understanding its behavior and degradation pathways is crucial for assessing its ecological footprint, especially given the persistence of fluorinated chemicals in the environment .

Summary Table: Key Applications of this compound

Application AreaDescriptionExamples/Notes
Organic SynthesisIntermediate for synthesizing various organic compoundsUsed in pharmaceuticals and agrochemicals
Pharmaceutical DevelopmentPotential drug candidate as melatonin receptor agonistsTreats CNS disorders like insomnia
Materials ScienceSensitive molecular probes for electronic property studiesInvestigates substituent effects
Environmental StudiesAssessing ecological impact and degradation pathwaysImportant for understanding persistence

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene is primarily related to its trifluoromethyl group. This group can influence the electronic properties of the molecule, making it more reactive in certain chemical environments. The trifluoromethyl group can also enhance the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

2-(Trifluoromethyl)naphthalene is a substituted naphthalene compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, cytotoxic, and herbicidal effects, as well as its potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H7F3\text{C}_{11}\text{H}_7\text{F}_3

This structure features a naphthalene backbone with a trifluoromethyl group (-CF₃) attached, which enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound and its analogs can inhibit the growth of various bacterial strains, including Mycobacterium avium subsp. paratuberculosis. The inhibition is often measured using Minimum Inhibitory Concentration (MIC) values, where certain derivatives have shown activity comparable to standard antibiotics like rifampicin and ciprofloxacin .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundMIC (µg/mL)Comparison to Rifampicin
This compound30Comparable
N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide59Higher

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. For instance, studies have demonstrated that this compound exhibits significant cytotoxicity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values indicating effective concentrations for inducing apoptosis in these cells . Morphological assessments post-treatment showed notable changes such as membrane blebbing and nuclear disintegration, indicative of apoptosis.

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µg/mL)Morphological Changes
A-54922.09Membrane blebbing, nuclear disintegration
MCF-76.40Rounding off, membrane degeneration

Herbicidal Activity

The herbicidal potential of naphthalene derivatives has also been investigated. Compounds similar to this compound have shown efficacy in inhibiting photosynthetic electron transport in isolated chloroplasts, suggesting their potential as herbicides . The mechanism is believed to involve reversible binding to photosystem II, disrupting the photosynthesis process.

Table 3: Herbicidal Activity

CompoundIC₅₀ (µmol/L)Mechanism of Action
This compound59Inhibition of photosystem II

Case Studies

  • Antimycobacterial Activity : A study demonstrated that various naphthalene derivatives, including those with trifluoromethyl substitutions, displayed significant antimycobacterial activity against Mycobacterium species. The structure-activity relationship indicated that lipophilicity played a crucial role in enhancing biological activity .
  • Cytotoxicity Evaluation : Another investigation into the cytotoxic effects of naphthalene derivatives revealed that modifications such as the introduction of electron-withdrawing groups like trifluoromethyl significantly increased the compounds' efficacy against cancer cell lines .

Properties

IUPAC Name

2-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMYQFCVFSVGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446043
Record name 2-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-90-8
Record name 2-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the regioselectivity of metalation in 2-(trifluoromethyl)naphthalene considered noteworthy?

A1: Unlike many substituted naphthalenes, this compound exhibits unusual regioselectivity during metalation reactions. While reaction with tert-butyllithium in the presence of potassium tert-butoxide leads to exclusive deprotonation at the 1-position, using sec-butyllithium with N,N,N',N'-tetramethylethylenediamine results in a mixture of products arising from deprotonation at both the 3- and 4-positions. [, ] This suggests that the choice of base and coordinating solvent significantly influences the site of attack, highlighting the complex interplay of steric and electronic factors governing the reaction.

Q2: What synthetic strategies can be employed to access diversely substituted this compound derivatives?

A2: One effective approach utilizes aryne chemistry. [, ] Specifically, generating 3-(trifluoromethyl)benzyne and trapping it with furan leads to a cycloadduct. This adduct serves as a versatile intermediate, allowing access to various this compound derivatives through subsequent transformations such as reduction, ring-opening, halogenation, and deoxygenation reactions.

Q3: Can you provide specific examples of valuable compounds accessible through this aryne-based synthetic route?

A3: This strategy enables the synthesis of various bromo(trifluoromethyl)naphthalenes. [, ] Furthermore, these bromo derivatives can be converted to the corresponding trifluoromethyl-substituted naphthoic acids through a halogen-metal exchange followed by carboxylation. These transformations highlight the utility of this method in accessing diverse and valuable this compound derivatives for potential applications in various fields.

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